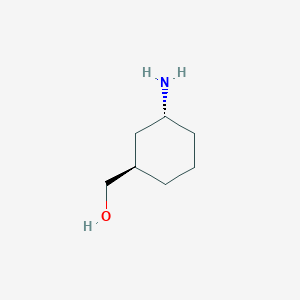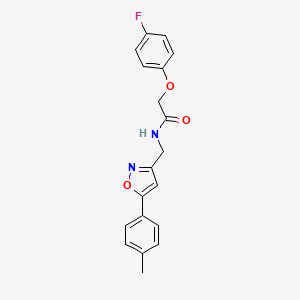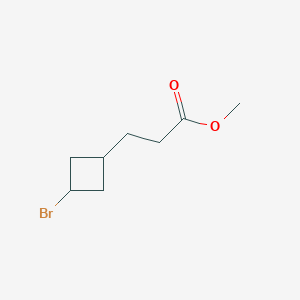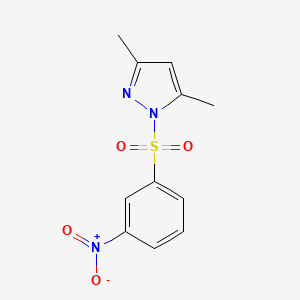
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPPC is a pyrazole derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate involves the inhibition of key enzymes and receptors in biological systems. For example, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been shown to inhibit acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects in biological systems. For example, it has been shown to possess significant antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of certain diseases such as cancer and cardiovascular disease. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has several advantages as a research tool, including its ability to selectively bind to certain enzymes and receptors in biological systems. It also possesses a range of biochemical and physiological effects that make it a valuable tool for studying various diseases and biological processes. However, there are also some limitations to the use of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate's ability to selectively bind to certain enzymes and receptors in biological systems makes it a promising candidate for the development of new drugs and treatments. Another area of interest is the development of new synthesis methods for (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate that are more efficient and cost-effective than current methods. Finally, there is a need for further research on the safety and toxicity of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-formyl-2-methoxyphenylhydrazine with ethyl cyanoacetate, followed by cyclization with phenylhydrazine and subsequent esterification with 4-chlorobutyric acid. The final product is obtained through the reaction of the resulting intermediate with phosphorus oxychloride and triethylamine.
Scientific Research Applications
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been widely used in scientific research due to its ability to selectively bind to certain receptors and enzymes in biological systems. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-12-15(14-25)8-9-18(19)28-21(26)17-13-24(11-5-10-22)23-20(17)16-6-3-2-4-7-16/h2-4,6-9,12-14H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGLNXQEQOXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)


![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)


